Propazine D6 (isopropyl D6)

Description

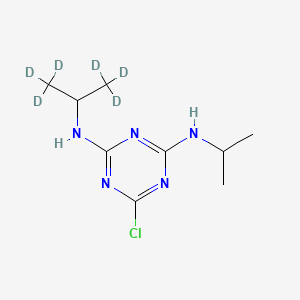

Structure

3D Structure

Properties

Molecular Formula |

C9H16ClN5 |

|---|---|

Molecular Weight |

235.75 g/mol |

IUPAC Name |

6-chloro-2-N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3 |

InChI Key |

WJNRPILHGGKWCK-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC(C)C |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Propazine D6 chemical structure and molecular weight

The following technical guide details the structural characteristics, physicochemical properties, and analytical applications of Propazine-d6 , a deuterated internal standard used critically in environmental toxicology and food safety analysis.

Structural Characterization and Analytical Applications in LC-MS/MS[1][2]

Executive Summary

Propazine-d6 is the stable isotope-labeled analog of Propazine, a chloro-s-triazine herbicide.[1][2] Enriched with six deuterium atoms (

This guide provides a rigorous breakdown of its chemical identity, theoretical fragmentation for Multiple Reaction Monitoring (MRM), and a validated workflow for its use in regulatory compliance testing.[2]

Chemical Identity & Structural Analysis[2]

Propazine-d6 is characterized by the substitution of protium (

Chemical Data Table[1][2][3]

| Parameter | Data |

| Chemical Name | 6-chloro- |

| Common Name | Propazine-d6 (Isopropyl-d6) |

| CAS Number | 2733724-11-1 (LGC Standards variant) |

| Molecular Formula | |

| Molecular Weight | 235.75 g/mol (Calculated) |

| Native MW | 229.71 g/mol |

| Mass Shift | +6.04 Da |

| pKa | ~1.7 (Triazine ring nitrogen) |

| LogP | 2.93 (Lipophilic) |

Molecular Structure Diagram

The following diagram illustrates the structural logic of Propazine-d6, highlighting the specific site of isotopic labeling required for mass spectral differentiation.

[1][2]

Physicochemical Properties & Stability[1][2][3][7]

Understanding the physical behavior of Propazine-d6 is essential for stock solution preparation and storage.[1][2] Due to the Deuterium Isotope Effect , the physicochemical properties are nearly identical to the native analyte, ensuring they co-elute or elute in very close proximity during chromatography, which is vital for compensating matrix effects.[2]

-

Solubility: Low water solubility (~8.6 mg/L).[2][3] Highly soluble in polar organic solvents (Methanol, Acetonitrile, Acetone).[2]

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or alkaline environments.[1][2]

-

Storage: Neat standards should be stored at -20°C. Stock solutions in methanol are stable for >1 year at -20°C if protected from evaporation.[1][2]

Analytical Applications: LC-MS/MS Methodology

The primary application of Propazine-d6 is as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS) .[2]

The Mechanism of IDMS

In LC-MS/MS, the signal intensity of an analyte can be suppressed or enhanced by co-eluting matrix components (e.g., humic acids in water).[2] Because Propazine-d6 is chemically equivalent to Propazine, it experiences the exact same suppression.[1][2] By calculating the ratio of the Native Area to the IS Area, the suppression factor cancels out, yielding accurate quantification.[2]

MRM Transition Logic (Critical Expertise)

To successfully utilize Propazine-d6, one must select Precursor/Product ion transitions that do not overlap with the native compound.[2]

Optimized Transitions Table:

| Compound | Precursor Ion ( | Product Ion ( | Loss Description | Role |

| Propazine (Native) | 230.1 | 188.1 | Loss of | Quantifier |

| Propazine (Native) | 230.1 | 146.1 | Loss of 2x | Qualifier |

| Propazine-d6 | 236.1 | 194.1 | Loss of unlabeled | IS Quantifier |

| Propazine-d6 | 236.1 | 188.1 | Loss of labeled | Avoid (Interference) |

Technical Insight: Do not use the 236 -> 188 transition for the internal standard. The product ion (188) is identical to the native product ion, which can lead to "crosstalk" or background noise if mass resolution is not perfect.[2] The 236 -> 194 transition retains the deuterium label on the fragment, ensuring a unique signal.[1][2]

Experimental Protocol: Trace Analysis in Water

The following workflow describes a validated approach for analyzing Propazine in environmental water samples using Propazine-d6.

Reagents & Preparation

-

Stock Solution A (Native): 1.0 mg/mL Propazine in Methanol.[1][2]

-

Stock Solution B (IS): 100 µg/mL Propazine-d6 in Acetone/Methanol.

-

Working IS Solution: Dilute Stock B to 500 ng/mL in Methanol.

Sample Preparation (Solid Phase Extraction)

-

Conditioning: Condition SPE cartridge (C18 or Polymeric DVB) with 5 mL Methanol followed by 5 mL Water.[1][2]

-

Loading: Measure 500 mL water sample. Spike with 50 µL Working IS Solution (Final IS conc: 50 ng/L).

-

Washing: Wash cartridge with 5 mL 5% Methanol in Water.

-

Elution: Elute with 3 mL Methanol.

-

Concentration: Evaporate to dryness under Nitrogen; reconstitute in 1 mL 50:50 Methanol:Water.

Analytical Workflow Diagram

References

-

U.S. Environmental Protection Agency (EPA). (2007).[1][2] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS. Retrieved from [Link][2]

-

PubChem. (2024).[1][2] Propazine - Compound Summary (CID 4937).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][2]

Sources

The Isotopic Fingerprint: A Technical Guide to Differentiating Propazine and Propazine-d6 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Isotopic Differentiation

In the landscape of modern analytical chemistry, particularly in regulated environments such as environmental monitoring and drug development, precision and accuracy are paramount. Propazine, a triazine herbicide, is one of many compounds that require rigorous quantification in complex matrices.[1][2] The gold standard for such quantitative analyses is the use of stable isotope-labeled internal standards (SIL-IS), with deuterated analogs like Propazine-d6 being a common choice.[3] This technical guide provides an in-depth exploration of the mass spectrometric differences between Propazine and its deuterated counterpart, Propazine-d6, offering a foundational understanding for researchers and scientists engaged in method development and validation.

The core principle behind the utility of SIL-IS is their chemical near-identity to the analyte of interest, resulting in almost identical behavior during sample preparation, chromatography, and ionization.[3] However, their mass difference allows for their distinct detection by a mass spectrometer. This guide will delve into the nuances of these mass differences, not just at the molecular ion level, but also within their fragmentation patterns, which is critical for developing robust and specific analytical methods.

The Foundation: Principles of Mass Spectrometry in Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. In the context of differentiating between Propazine and Propazine-d6, the key is the mass difference imparted by the substitution of six hydrogen atoms with six deuterium atoms. This seemingly subtle change has a profound impact on the resulting mass spectrum.

When a molecule is introduced into the mass spectrometer, it is first ionized, most commonly through techniques like Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting molecular ion (M⁺) will have an m/z corresponding to the molecule's monoisotopic mass. For Propazine (C₉H₁₆ClN₅), the monoisotopic mass is approximately 229.11 Da.[4] In the case of Propazine-d6 (C₉H₁₀D₆ClN₅), where six hydrogens in the isopropyl groups are replaced by deuterium, the monoisotopic mass increases by approximately 6 Da to 235.15 Da.[5]

This fundamental mass shift is the primary basis for distinguishing between the two compounds in a mass spectrum. However, a deeper level of differentiation and confirmation comes from the analysis of their fragmentation patterns.

The Core Directive: Deconstructing the Mass Spectra of Propazine and Propazine-d6

The true analytical power of mass spectrometry is realized in the fragmentation of the molecular ions. When subjected to energy within the mass spectrometer, the molecular ions break apart into smaller, characteristic fragment ions.[6] The pattern of these fragments provides a structural fingerprint of the molecule.

A Comparative Analysis of Fragmentation Patterns

The mass spectrum of Propazine is characterized by several key fragment ions. The most abundant fragments arise from the cleavage of the isopropyl side chains and the triazine ring.[1] For Propazine-d6, the presence of deuterium atoms on the isopropyl groups leads to predictable shifts in the m/z of fragments containing these groups.

Below is a table summarizing the expected major ions in the mass spectra of Propazine and Propazine-d6.

| Ion Description | Propazine Fragment | Propazine m/z | Propazine-d6 Fragment | Propazine-d6 m/z | Mass Shift (Da) |

| Molecular Ion | [M]⁺ | 229 | [M]⁺ | 235 | +6 |

| Loss of Methyl Radical | [M-CH₃]⁺ | 214 | [M-CD₃]⁺ | 220 | +6 |

| Loss of Propylene | [M-C₃H₆]⁺ | 187 | [M-C₃D₆]⁺ | 193 | +6 |

| Cleavage of Isopropyl Group | [M-C₃H₇]⁺ | 186 | [M-C₃D₇]⁺ | 192 | +6 |

| Base Peak | [C₄H₈N]⁺ | 58 | [C₄H₂D₆N]⁺ | 64 | +6 |

Note: The m/z values are nominal masses for clarity. High-resolution mass spectrometry will provide more precise mass measurements.

Elucidating the Fragmentation Pathways

The fragmentation of Propazine, a diamino-s-triazine, is primarily driven by cleavages of the N-alkyl bonds. The following diagrams, rendered in DOT language, illustrate the proposed fragmentation pathways for both Propazine and Propazine-d6.

Caption: Proposed fragmentation pathway of Propazine.

Sources

Stability of Propazine D6 labeled isotopes in storage

Technical Whitepaper: Long-Term Stability & Storage Protocols for Propazine-D6

Executive Summary The integrity of quantitative analysis in environmental toxicology and food safety relies heavily on the stability of internal standards. Propazine-D6 (2-chloro-4,6-bis(isopropyl-d6-amino)-s-triazine), a deuterated analog of the triazine herbicide Propazine, serves as a critical internal standard for isotope dilution mass spectrometry (IDMS). While the carbon-deuterium (C-D) bond confers enhanced stability due to the primary kinetic isotope effect, improper storage can lead to isotopic scrambling, hydrolysis, or photolytic degradation, compromising analytical accuracy. This guide outlines a self-validating storage and handling protocol designed to maintain isotopic purity >99% over extended periods.

Chemical Fundamentals & Isotopic Integrity

To ensure stability, one must first understand the molecular vulnerabilities of Propazine-D6.

-

Chemical Structure: Propazine consists of a 1,3,5-triazine ring substituted with a chlorine atom and two isopropylamino groups.

-

Isotopic Labeling: In Propazine-D6, the deuterium atoms typically replace the hydrogen atoms on the methyl groups of the isopropyl chains (

). -

The Deuterium Advantage: The C-D bond is shorter and stronger than the C-H bond (bond dissociation energy difference

1.2–1.5 kcal/mol). This provides resistance to metabolic and chemical cleavage at the labeled sites. However, the chemical stability of the parent molecule (the triazine ring and chlorine substituent) remains the limiting factor.

Critical Risk: The primary threat to Propazine-D6 is not deuterium exchange (as alkyl C-D bonds are non-exchangeable in standard storage), but rather chemical degradation of the parent structure via hydrolysis or photolysis.

Degradation Mechanisms[1][2]

Understanding how Propazine-D6 degrades allows us to engineer storage conditions that prevent it.

A. Hydrolysis (The Primary Threat)

The chlorine atom at the 2-position is susceptible to nucleophilic attack by water, leading to the formation of Hydroxypropazine-D6 . This reaction is catalyzed by extremes in pH (acidic or alkaline conditions).

B. Photolysis

Triazines are sensitive to UV radiation. Photolytic cleavage of the C-Cl bond can occur, leading to dechlorination and ring degradation.

C. Trans-esterification / Solvolysis

When stored in alcohols (e.g., Methanol) for years, slow exchange of the amino groups or interaction with the chlorine can occur, especially if the solvent becomes slightly acidic over time.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation pathways that must be mitigated.

Figure 1: Primary degradation pathways for Propazine-D6. Hydrolysis of the C-Cl bond is the dominant risk in aqueous or moist environments.

Storage Protocols: Solid State vs. Solution

This protocol adopts a "tiered" approach to storage, prioritizing the longevity of the bulk material while ensuring the readiness of working solutions.

Tier 1: Bulk Solid Storage (Shelf Life: >3 Years)

The solid form is the most stable state.

-

Container: Amber glass vial with a PTFE-lined screw cap.

-

Temperature: -20°C (

5°C). -

Atmosphere: Flush headspace with dry Nitrogen or Argon before sealing to remove moisture and oxygen.

-

Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).

Tier 2: Stock Solution Storage (Shelf Life: 6–12 Months)

Once dissolved, the clock starts ticking.

-

Solvent Selection:

-

Preferred:Acetone or Ethyl Acetate . These are aprotic and minimize hydrolysis risk compared to alcohols.

-

Acceptable:Methanol (Common for LC-MS, but ensure it is LC-MS grade, anhydrous, and free of acid traces).

-

-

Concentration: Prepare high-concentration stocks (e.g., 1.0 mg/mL). Higher concentrations are generally more stable than dilute working solutions due to surface adsorption effects.

-

Temperature: -20°C or -80°C.

-

Handling:

-

Equilibration Rule: Never open a cold standard vial immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture into the solvent, accelerating hydrolysis.

-

Visualization: Storage Workflow

Figure 2: Lifecycle management of Propazine-D6 from receipt to daily usage.

Validation Methodology (Self-Validating Protocol)

Do not assume stability; verify it. This protocol uses the Isotopic Ratio Response (IRR) as a primary health indicator.

A. The "Zero-Injection" Check

Before running a sample batch, inject the Propazine-D6 working solution alone.

-

Acceptance Criteria:

-

Purity: No peak should be observed at the retention time of Hydroxypropazine (typically elutes earlier than Propazine on C18 columns).

-

Isotopic Scrambling: The signal for unlabeled Propazine (M+0) must be < 0.5% of the Propazine-D6 (M+6) signal.

-

B. The Internal Standard Area Monitoring

Track the absolute peak area of Propazine-D6 across sequences.

-

Warning Limit: A drop in absolute area of >20% compared to the moving average of the last 5 runs indicates potential degradation or adsorption issues.

C. Quantitative Comparison Table

| Parameter | Solid State (-20°C) | Solution (MeOH, -20°C) | Working Soln (Aq/Org, 4°C) |

| Stability Duration | > 3 Years | 6 - 12 Months | < 1 Month |

| Primary Risk | Moisture ingress | Solvent evaporation / Hydrolysis | Hydrolysis / Adsorption |

| Container | Amber Glass + PTFE Cap | Amber Glass + PTFE Cap | Silanized Glass Vial |

| Monitoring Freq | Annually | Monthly | Daily (per batch) |

Troubleshooting & Best Practices

-

Adsorption Losses: Triazines can stick to non-silanized glass. If signal intensity drops, switch to silanized amber vials or use a solvent with higher organic content (>20% MeOH/ACN) for the working solution.

-

Evaporation: Storing small volumes (< 100 µL) in large vials leads to solvent evaporation and concentration changes. Always use vial inserts for small volumes or store in sealed ampoules.

-

Acidic Solvents: Avoid storing Propazine-D6 in solvents containing 0.1% Formic Acid for longer than a few days. The acid catalyzes the hydrolysis of the chloro-group. Add the acid modifier only at the final dilution step or via the LC mobile phase.

References

-

U.S. Environmental Protection Agency (EPA). (2000). Method 529: Determination of Explosives and Related Compounds in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).Link

-

World Health Organization (WHO). (2003). Propazine in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.Link

-

Cambridge Isotope Laboratories. (n.d.). Stability of Deuterated Internal Standards.[6][7][8] Retrieved from CIL Technical Notes. Link

-

Sigma-Aldrich (Merck). (2024). Propazine-d14 (isopropyl-d14) Product Information & Stability Data.Link

Sources

- 1. bioprocessintl.com [bioprocessintl.com]

- 2. mdpi.com [mdpi.com]

- 3. www3.paho.org [www3.paho.org]

- 4. Propazine | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

Propazine D6 vs Propazine D14 structural differences

Executive Summary

In the quantitative analysis of triazine herbicides via LC-MS/MS, the selection of an appropriate Internal Standard (IS) is the single most critical factor determining assay precision and accuracy.[1] While Propazine D6 has historically served as a cost-effective standard, Propazine D14 represents a superior "gold standard" for regulated environmental and bioanalytical workflows.[1]

This guide dissects the structural divergences between these two isotopologues, elucidating how the degree of deuteration impacts chromatographic retention, fragmentation kinetics, and signal integrity.[1]

Part 1: Molecular Architecture & Structural Divergence[1]

The fundamental difference lies in the symmetry and extent of deuterium incorporation within the isopropylamine side chains.[1]

Comparative Structural Data

| Feature | Native Propazine | Propazine D6 | Propazine D14 |

| Formula | |||

| Exact Mass (M+0) | 229.11 | 235.15 | 243.20 |

| Deuteration Site | None | Asymmetric: One isopropyl group is deuterated ( | Symmetric: Both isopropyl groups are fully deuterated ( |

| Symmetry | |||

| CAS Number | 139-40-2 | 1655498-05-7 | 1219802-87-5 |

Structural Visualization

The following diagram illustrates the specific labeling positions. Note that D14 labels the methine protons (CH) of the isopropyl group, whereas D6 typically labels only the methyl (

Figure 1: Structural topology showing the asymmetric labeling of D6 versus the symmetric, full-chain labeling of D14.

Part 2: Physicochemical Implications

The Chromatographic Isotope Effect

Deuterium is slightly less lipophilic than hydrogen due to the lower zero-point vibrational energy of the C-D bond, which results in a shorter bond length and reduced polarizability.[1]

-

Mechanism: In Reverse Phase Chromatography (RPLC), deuterated isotopologues elute earlier than their native counterparts.[1]

-

The D14 Risk: Because D14 contains 14 deuterium atoms, the retention time (RT) shift is significantly more pronounced than in D6.[1]

-

Operational Impact: If the RT shift is too large, the IS may elute outside the matrix suppression window of the analyte, potentially failing to correct for ion suppression events.[1] D6 is safer for methods with very narrow chromatographic peaks. [1]

Mass Spectral Fragmentation & Crosstalk

This is the decisive factor for high-sensitivity assays.[1] Propazine fragments via the McLafferty rearrangement, losing a propene molecule (

-

Native Propazine (230

188): Loses -

Propazine D14 (244

196): Symmetric. Can only lose -

Propazine D6 (236

Mixed): Asymmetric.[1]

Critical Flaw in D6: Path B produces a product ion at m/z 188 , which is identical to the native Propazine product ion. If the precursor isolation window is wide (e.g., >1.0 Da) or if in-source fragmentation occurs, Propazine D6 can contribute signal to the Native Propazine channel, artificially inflating quantitation results.[1]

Figure 2: Fragmentation pathways revealing the "Crosstalk" risk of Propazine D6, where one transition yields an isobaric overlap with the Native analyte.

Part 3: Analytical Protocol (LC-MS/MS)

Method Development Strategy

Objective: Quantify Propazine in surface water at ppt levels (EPA Method 536.0 equivalent).

Reagents:

-

Analyte: Propazine (Sigma-Aldrich/Supelco, PESTANAL grade).[1]

-

IS: Propazine-d14 (MedChemExpress/Pharmaffiliates, >99% isotopic purity).[1]

LC Conditions:

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm.[1]

-

Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 8 minutes.

MS/MS Parameters (MRM Mode):

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| Propazine | 230.1 | 188.1 | 22 | Quantifier |

| Propazine | 230.1 | 146.1 | 35 | Qualifier |

| Propazine-D14 | 244.2 | 196.2 | 22 | Internal Standard |

| Propazine-D6 (Alt) | 236.1 | 194.1 | 22 | Avoid if possible |

Protocol: Internal Standard Spiking

-

Stock Prep: Dissolve Propazine-D14 in Acetone to 100 µg/mL. Store at -20°C.

-

Working IS Solution: Dilute Stock to 100 ng/mL in MeOH.

-

Spiking: Add 20 µL of Working IS to 1 mL of sample prior to any filtration or SPE steps.[1]

-

Reasoning: Adding IS before sample prep corrects for recovery losses during filtration/SPE, not just matrix effects.[1]

-

Part 4: Synthesis & Stability Notes

-

Synthesis: Propazine D14 is synthesized via the reaction of cyanuric chloride with fully deuterated isopropylamine (

-isopropylamine).[1] Because the precursor is fully deuterated, the resulting symmetry ensures no "partially labeled" isomers that could interfere with the native channel.[1] -

Stability: The C-D bonds on the isopropyl group are non-exchangeable in aqueous solution.[1] However, the amine protons (-NH-) are exchangeable.[1] Do not use -NH- deuteration for quantification; stick to the carbon-bound D14 or D6 standards.[1]

References

-

US EPA. (2023). Method 536.0: Determination of Triazine Pesticides in Drinking Water by LC-MS/MS.[1][2]Link[1]

-

MedChemExpress. (2023).[1] Propazine-d14 Product Datasheet & Structure.[1]Link[1]

-

Pharmaffiliates. (2023). Propazine D6 Isotope Standards.[1][3]Link[1][4]

-

Jiang, H., et al. (2005).[1] Determination of Chloro-S-Triazines Including Didealkylatrazine Using Solid-Phase Extraction Coupled With Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link[1]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link

Sources

Methodological & Application

Application Notes & Protocols for the Preparation of Propazine-d6 Stock Solutions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation of Propazine-d6 stock solutions for use as an internal standard in quantitative analytical assays. The protocols detailed herein are designed to ensure the integrity, accuracy, and stability of the prepared standards, which is paramount for reliable bioanalytical data. This guide emphasizes the scientific principles behind the procedures, including solvent selection, weighing techniques, and proper storage conditions, to foster a deeper understanding and promote best laboratory practices.

Introduction: The Critical Role of Internal Standards

In quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone for achieving accurate and precise results[1][2]. A SIL-IS, such as Propazine-d6, is a form of the analyte of interest where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N)[3]. Because SIL-ISs have nearly identical physicochemical properties to their unlabeled counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer[4][5]. This co-behavior allows the SIL-IS to act as a reliable reference to correct for variations that may occur during sample preparation, injection, and analysis, thereby significantly improving the accuracy and reproducibility of the quantification[1][6].

Propazine, a triazine herbicide, is monitored in environmental and biological samples[7][8]. Propazine-d6, with deuterium atoms incorporated into its structure, serves as an ideal internal standard for its quantification. The slightly higher mass of Propazine-d6 allows it to be distinguished from the native propazine by the mass spectrometer, while its chemical similarity ensures it faithfully tracks the analyte throughout the analytical process.

The accuracy of the final analytical result is directly dependent on the accuracy of the concentration of the internal standard stock solution. Therefore, meticulous preparation and handling of these solutions are not merely procedural steps but are fundamental to the validity of the entire analytical method.

Propazine-d6: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Propazine-d6 is essential for its proper handling and the preparation of stable and accurate stock solutions.

| Property | Value | Source |

| Chemical Name | 6-chloro-N2-isopropyl-N4-(propan-2-yl-1,1,1,3,3,3-d6)-1,3,5-triazine-2,4-diamine | [9] |

| Molecular Formula | C₉H₁₀D₆ClN₅ | [9] |

| Molecular Weight | ~235.75 g/mol | [9][10] |

| Appearance | Colorless crystalline solid | [8][11] |

| Melting Point | 212-214 °C (for non-deuterated propazine) | [11][12] |

| Water Solubility | 8.6 mg/L at 20-22 °C (for non-deuterated propazine) | [7][8][12] |

| Solubility in Organic Solvents | Difficult to dissolve in benzene, toluene, carbon tetrachloride, and diethyl ether. Soluble in acetone and DMSO. | [7][8][11][13] |

| Stability | Stable for a minimum of 3 years at room temperature in solid form. In solution, stability is dependent on the solvent and storage conditions. | [12] |

Note: Some properties are for the non-deuterated form of Propazine, which are expected to be very similar for Propazine-d6.

Essential Equipment and Reagents

To ensure the highest level of accuracy and precision, the following equipment and reagents are required:

-

Analytical Balance: Calibrated, with a readability of at least 0.01 mg.

-

Volumetric Flasks: Grade A, with appropriate volumes (e.g., 1 mL, 5 mL, 10 mL).

-

Pipettes: Calibrated, adjustable-volume pipettes with appropriate tips.

-

Glassware: Beakers, spatulas, and weighing boats.

-

Solvent: High-purity, LC-MS grade solvent (e.g., acetone, methanol, or acetonitrile). The choice of solvent should be compatible with the analytical method and ensure the long-term stability of the standard. Aprotic solvents are generally preferred for deuterated standards to minimize the risk of hydrogen-deuterium exchange[14].

-

Propazine-d6: High-purity (≥98% isotopic enrichment) solid material.

-

Storage Vials: Amber glass vials with PTFE-lined caps.

Protocol for Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the steps for preparing a high-concentration primary stock solution of Propazine-d6. This primary stock will be used to prepare lower-concentration working solutions.

4.1. Pre-Preparation Steps

-

Equilibration: Allow the container of solid Propazine-d6 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid material.

-

Glassware Cleaning: Ensure all glassware is scrupulously clean and dry. Wash with a suitable laboratory detergent, rinse thoroughly with deionized water, and then with the solvent to be used for dissolution.

-

Solvent Degassing: If necessary for the analytical method, degas the solvent by sonication or other appropriate means to remove dissolved gases.

4.2. Weighing and Dissolution Workflow

The following diagram illustrates the workflow for the accurate preparation of the primary stock solution.

Caption: Workflow for Primary Stock Solution Preparation.

4.3. Step-by-Step Protocol

-

Weighing: On a calibrated analytical balance, accurately weigh approximately 10 mg of Propazine-d6 solid into a clean weighing boat. Record the exact weight to four decimal places (e.g., 10.02 mg).

-

Transfer: Carefully transfer the weighed solid into a 10 mL Grade A volumetric flask.

-

Rinsing: Rinse the weighing boat several times with small volumes of the chosen solvent (e.g., acetone or methanol) and transfer the rinsate into the volumetric flask to ensure a complete quantitative transfer.

-

Dissolution: Add the solvent to the volumetric flask until it is about half-full. Gently swirl the flask to dissolve the solid. If necessary, sonicate the flask for a few minutes to ensure complete dissolution.

-

Dilution to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.

-

Mixing: Cap the flask securely and invert it at least 20 times to ensure the solution is homogeneous.

-

Calculation of Exact Concentration: Calculate the exact concentration of the primary stock solution using the following formula:

Concentration (mg/mL) = (Weight of Propazine-d6 in mg) / (Volume of volumetric flask in mL)

For example, if 10.02 mg of Propazine-d6 was dissolved in 10 mL, the concentration is 1.002 mg/mL.

Protocol for Preparation of a 10 µg/mL Working Stock Solution

This protocol describes the preparation of a lower-concentration working stock solution from the primary stock solution via serial dilution.

5.1. Dilution Principle

The principle of serial dilution is based on the equation C₁V₁ = C₂V₂, where:

-

C₁ = Concentration of the primary stock solution

-

V₁ = Volume of the primary stock solution to be diluted

-

C₂ = Desired concentration of the working stock solution

-

V₂ = Final volume of the working stock solution

5.2. Step-by-Step Protocol

-

Calculate the required volume of primary stock: To prepare 10 mL of a 10 µg/mL working stock from a 1 mg/mL (1000 µg/mL) primary stock:

(1000 µg/mL) * V₁ = (10 µg/mL) * 10 mL V₁ = (10 µg/mL * 10 mL) / 1000 µg/mL V₁ = 0.1 mL or 100 µL

-

Pipetting: Using a calibrated pipette, accurately transfer 100 µL of the primary stock solution into a 10 mL Grade A volumetric flask.

-

Dilution: Dilute the solution to the 10 mL mark with the same solvent used for the primary stock solution.

-

Mixing: Cap the flask and invert it at least 20 times to ensure thorough mixing.

This working solution is now ready for use in spiking samples for analysis. The concentration of this working solution should be chosen to be similar to the expected concentration of the analyte in the samples[15].

Storage and Stability of Propazine-d6 Solutions

Proper storage is crucial to maintain the integrity and concentration of the Propazine-d6 stock solutions.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C or lower for long-term storage. 2-8°C for short-term storage. | Low temperatures minimize solvent evaporation and potential degradation.[13][16] |

| Storage Container | Tightly sealed amber glass vials with PTFE-lined caps. | Protects from light, which can cause photodegradation, and prevents solvent evaporation and contamination. |

| Aliquoting | Aliquot the primary stock solution into smaller, single-use vials. | Avoids repeated freeze-thaw cycles and contamination of the entire stock.[17] |

| Stability Monitoring | Periodically check the concentration and purity of the stock solutions, especially if stored for an extended period. | Ensures the continued accuracy of the standard. |

Deuterated standards, while generally stable, can be susceptible to hydrogen-deuterium exchange under certain conditions[4][14][18]. Using aprotic solvents and storing in a dry environment can help minimize this risk[14].

Quality Control and Validation

To ensure the trustworthiness of the prepared stock solutions, a self-validating system should be in place:

-

Purity Verification: The purity of the neat Propazine-d6 material should be confirmed from the certificate of analysis provided by the supplier.

-

Concentration Verification: The concentration of a newly prepared primary stock solution can be verified by comparing its response in the analytical system against a previously validated stock solution or a commercially available certified reference material.

-

Documentation: Maintain a detailed logbook for each stock solution, recording the date of preparation, the exact weight of the solid, the final volume, the calculated concentration, the solvent used, the name of the preparer, and the expiration date.

Safety Precautions

Propazine is a pesticide and should be handled with care. Although specific data for Propazine-d6 is limited, it should be handled as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling Propazine-d6 and its solutions.

-

Ventilation: Handle the solid material and prepare solutions in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors[19][20].

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion

The preparation of accurate and stable Propazine-d6 stock solutions is a critical prerequisite for reliable quantitative analysis. By following the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can ensure the integrity of their internal standards, leading to high-quality, reproducible data in their studies. Adherence to best practices in weighing, dilution, storage, and documentation is paramount to the success of any analytical method relying on internal standardization.

References

-

U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet No. 189: Propazine. Retrieved from [Link]

-

American Association of Pharmaceutical Scientists. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 17(5), 1075–1083. Retrieved from [Link]

-

The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propazine. PubChem Compound Database. Retrieved from [Link]

-

Agriculture and Environment Research Unit (AERU). (2025). Propazine (Ref: G 30028). Pesticide Properties DataBase. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Propazine D6 (isopropyl D6) 100 µg/mL in Acetone. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

-

Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 37. Retrieved from [Link]

-

Hawach Scientific. (2024). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

-

Vorkas, P. A., Isaac, G., Holcapek, M., & Want, E. J. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(17), 11328–11336. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 4), 381–382. Retrieved from [Link]

-

Ludwig, C., & Bensimon, A. (2015). Isotope Labeled Standards in Skyline. Retrieved from [Link]

-

Teledyne Leeman Labs. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]

-

Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

-

Masson, G. R., Burke, J. E., & Ahn, N. G. (2019). Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry. ChemRxiv. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Arrivault, S., Guenther, M., Ivleva, N. B., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6296–6304. Retrieved from [Link]

Sources

- 1. nebiolab.com [nebiolab.com]

- 2. researchgate.net [researchgate.net]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. waters.com [waters.com]

- 6. skyline.ms [skyline.ms]

- 7. Propazine | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propazine (Ref: G 30028) [sitem.herts.ac.uk]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Propazine D6 (isopropyl D6) 100 µg/mL in Acetone [lgcstandards.com]

- 11. EXTOXNET PIP - PROPAZINE [extoxnet.orst.edu]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. medchemexpress.com [medchemexpress.com]

- 18. ukisotope.com [ukisotope.com]

- 19. echemi.com [echemi.com]

- 20. cdnisotopes.com [cdnisotopes.com]

High-Performance Quantitation of Propazine in Complex Matrices via QuEChERS and Isotope Dilution LC-MS/MS

Executive Summary & Scientific Rationale

This protocol details a ruggedized methodology for the extraction and quantitation of Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, specifically adapted for high-throughput environments.

The Analytical Challenge: Propazine is a weakly basic herbicide (pKa 1.7, LogP 2.93). In complex matrices (soil, food, or biological tissue), it faces two primary hurdles:

-

Matrix Suppression: Co-eluting phospholipids and pigments in ESI+ mode often suppress the ionization of triazines.

-

Recovery Variance: Traditional Liquid-Liquid Extraction (LLE) often yields inconsistent recovery due to emulsion formation.

The Solution – Isotope Dilution QuEChERS: This method utilizes Propazine-D6 as an internal standard (IS). Unlike external calibration, the D6 analog shares identical physicochemical properties with the analyte but is mass-resolved. It compensates for signal suppression and extraction losses in real-time, effectively "normalizing" the data against matrix effects. We utilize the AOAC 2007.01 (Acetate Buffered) version of QuEChERS, as the acetate buffering (pH ~5) stabilizes pH-sensitive co-analytes often screened alongside Propazine, ensuring broad-spectrum applicability.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical decision points and flow of the extraction process.

Figure 1: Step-by-step QuEChERS extraction workflow for Propazine analysis. Colors indicate process stages: Blue (Start/End), Red (Critical QC Step), Yellow (Chemical Interaction), Green (Physical Separation).

Materials & Reagents

Standards

-

Analyte: Propazine (CAS 139-40-2), >98% purity.

-

Internal Standard: Propazine-D6 (Isopropyl-d6), >98% isotopic purity.

-

Note: The D6 label is typically on one isopropyl group. This adds +6 Da mass shift, sufficient to avoid isotopic overlap with the native M+2 isotope (Cl37 contribution).

-

Reagents

-

Acetonitrile (ACN): LC-MS Grade.

-

Water: 18.2 MΩ·cm (Milli-Q or equivalent).

-

Extraction Salts (AOAC 2007.01): 4 g MgSO₄ (anhydrous) + 1 g Sodium Acetate (NaOAc).

-

dSPE Cleanup Mix:

-

General Matrices: 150 mg MgSO₄ + 50 mg PSA (Primary Secondary Amine).

-

High Fat Matrices: Add 50 mg C18 to the above.

-

Pigmented Matrices: Add 7.5 mg GCB (Graphitized Carbon Black). Caution: GCB can adsorb planar pesticides; Propazine is relatively planar, so use minimal GCB.

-

Detailed Protocol

Step 1: Sample Preparation & Spiking[1]

-

Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL FEP or polypropylene centrifuge tube.

-

CRITICAL QC STEP: Add 100 µL of Propazine-D6 working solution (e.g., 10 µg/mL in ACN) to every sample, blank, and calibration standard.

-

Target concentration in sample: 100 ng/g (ppb).

-

-

Vortex for 30 seconds to equilibrate the IS with the matrix.

Step 2: Extraction (AOAC 2007.01)[1]

-

Add 10 mL of Acetonitrile (containing 1% Acetic Acid).

-

Shake vigorously by hand or mechanical shaker for 1 minute.

-

Why Acidified ACN? Although Propazine is stable, the acid ensures protonation of acidic co-analytes and improves stability if this is part of a multi-residue screen.

-

-

Add the QuEChERS Salt Packet (4 g MgSO₄, 1 g NaOAc).

-

Technique: Add salts after solvent to prevent agglomeration (formation of MgSO₄ "rocks").

-

-

Immediately shake vigorously for 1 minute.

-

Centrifuge at ≥3,000 x g for 5 minutes.

Step 3: Dispersive SPE (dSPE) Cleanup[2]

-

Transfer 1 mL of the supernatant (top organic layer) into a 2 mL dSPE tube containing MgSO₄ and PSA (and C18 if necessary).

-

Vortex for 30 seconds.

-

Centrifuge at ≥3,000 x g for 5 minutes.

-

Transfer 0.5 mL of the cleaned extract to an autosampler vial.

-

Dilution (Optional): If the matrix is highly suppressive, dilute 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to improve peak shape and reduce matrix effects.

Instrumental Analysis (LC-MS/MS)[1][7][8]

Chromatographic Conditions

-

Column: C18, 100 mm x 2.1 mm, 1.7 µm or 2.6 µm (e.g., Waters BEH C18 or Phenomenex Kinetex).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2–5 µL.

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Note: Methanol is preferred over Acetonitrile for Triazines to resolve them from isobaric interferences.

-

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial Hold |

| 1.00 | 10 | Desalting |

| 8.00 | 95 | Ramp to Organic |

| 10.00 | 95 | Wash |

| 10.10 | 10 | Re-equilibration |

| 13.00 | 10 | End of Run |

Mass Spectrometry Parameters (MRM)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp: 400°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |

| Propazine | 230.1 | 188.1 | 146.1 | 20 / 25 |

| Propazine-D6 | 236.1 | 194.1 | 152.1 | 20 / 25 |

-

Mechanism:[1][2][3] The primary transition (230->188) corresponds to the loss of a propene group (-42 Da) from the isopropyl amine side chain.

-

D6 Shift: For Propazine-D6 (one d6-isopropyl group), the loss of the unlabeled propene (-42) yields m/z 194.1 (retaining the d6 label). The loss of the labeled propene (-48) yields m/z 188.1. We monitor 236->194 to maintain the mass distinction from the native analyte.

Validation & Quality Control

To ensure this method meets regulatory standards (e.g., SANTE/11312/2021 or FDA Bioanalytical guidelines), the following criteria must be met:

-

Linearity:

over the range of 1–500 ng/g. Weighting ( -

Recovery: Spiked samples (n=5) at Low (10 ppb) and High (100 ppb) levels must yield 70–120% recovery.

-

Calculation:

-

-

Matrix Effect (ME):

-

If ME is > ±20%, the use of the D6 internal standard is validated as essential for correction.

-

-

Internal Standard Response: Monitor the peak area of Propazine-D6 in all samples. A drop of >50% compared to solvent standards indicates severe matrix suppression or extraction error.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<70%) | pH incorrect during extraction. | Ensure NaOAc is added. Triazines are stable, but pH <3 or >9 can cause degradation over time. |

| High Backpressure | Particulates in injection. | Filter final extract through 0.2 µm PTFE filter before LC vial transfer. |

| Signal Suppression | Co-eluting phospholipids. | Use dSPE with C18. If problem persists, switch to APCI source (less susceptible to matrix effects). |

| Poor Peak Shape | Solvent mismatch. | If final extract is 100% ACN, peak fronting occurs. Dilute 1:1 with water before injection. |

References

-

AOAC International. (2007).[5] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

-

European Committee for Standardization (CEN). (2008). EN 15662: Foods of Plant Origin - Determination of Pesticide Residues Using GC-MS and/or LC-MS/MS Following Acetonitrile Extraction/Partitioning and Clean-up by Dispersive SPE - QuEChERS-method.Link

-

Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate to Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study. Journal of AOAC International. Link

-

U.S. EPA. (2021). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS.Link

Sources

Application Note: Optimized Propazine-D6 Spiking Protocols for Trace Soil Analysis

Abstract

This application note details a rigorous, GLP-compliant protocol for the determination of Propazine in environmental soil matrices using Propazine-D6 as the Internal Standard (IS). Accurate quantification of triazine herbicides in soil is frequently compromised by matrix-induced ion suppression and low extraction efficiencies. By utilizing Isotope Dilution Mass Spectrometry (IDMS), this method corrects for these variances in real-time.[1] We define the optimal spiking concentration strategy to ensure linearity across the 1.0 – 100 µg/kg (ppb) range, ensuring the internal standard signal remains robust without suppressing the analyte response.

Introduction

Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) is a persistent herbicide requiring sensitive monitoring in soil.[1] In drug development and high-stakes environmental toxicology, data integrity is paramount.[1] Traditional external calibration fails to account for the "Matrix Effect"—the alteration of ionization efficiency caused by co-eluting soil components (humic acids, pigments).

Why Propazine-D6? Propazine-D6 (Deuterated) is the ideal surrogate.[1] It shares identical physicochemical properties (pKa, LogP) with the target analyte but is mass-resolved by +6 Da.[1]

-

Mechanism: The IS is spiked before extraction. It experiences the exact same extraction losses and matrix suppression as the native Propazine.

-

Result: The Ratio of Analyte Area / IS Area is constant, regardless of absolute recovery, yielding self-validating data.

Experimental Design Strategy

Determining the Optimal Spiking Concentration

The "One-Size-Fits-All" spiking approach is a common failure point.[1] The IS concentration must be carefully tuned based on the Expected Residue Level (ERL) and the instrument's Linear Dynamic Range (LDR) .

| Parameter | Recommended Criterion | Rationale |

| Spike Level | 20 – 50 µg/kg (ppb) | Mid-point of the typical calibration curve (1-100 ppb).[1] High enough to minimize Poisson noise; low enough to prevent detector saturation or "crosstalk" (isotopic contribution to native channel). |

| Equilibration | 30 Minutes | Allows the IS to partition into soil pores, mimicking the "aged" native residue. |

| S/N Ratio | > 100:1 | The IS peak must be statistically essentially noise-free to avoid adding uncertainty to the quantitation. |

Analytical Logic Flow

The following decision tree illustrates the process for validating the spiking level.

Figure 1: Decision logic for optimizing Internal Standard concentration.

Detailed Protocol: Soil Extraction & Analysis

Scope: Extraction of Propazine from soil using Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Reagents & Standards

-

Propazine Stock: 1 mg/mL in Acetonitrile (ACN).

-

Propazine-D6 IS Stock: 100 µg/mL in Acetone (commercially available).[1][2]

-

IS Working Solution: Dilute D6 Stock to 10 µg/mL (10 ppm) in ACN.

-

Extraction Salts: 4g MgSO4, 1g NaCl (Standard QuEChERS packet).

-

dSPE Clean-up: 150mg MgSO4, 25mg PSA (Primary Secondary Amine), 25mg C18.[1]

Step-by-Step Procedure

Step 1: Sample Preparation & Spiking[1][3]

-

Weigh 10.0 g (± 0.1 g) of homogenized soil into a 50 mL centrifuge tube.

-

Spiking: Add 50 µL of the 10 µg/mL Propazine-D6 Working Solution directly onto the soil.

-

Target Concentration: 50 ng IS / 10 g Soil = 5 ng/g (50 ppb) .

-

Note: If analyzing highly contaminated sites (>500 ppb), increase spike to 250 ppb.

-

-

Equilibration: Vortex briefly and let stand in the dark for 30 minutes . This is critical for the IS to bind to the matrix similarly to the analyte.

Step 2: Extraction (Hydration is Key)[1]

-

Add 5 mL of HPLC-grade water . Vortex to create a slurry.

-

Why: Dry soil pores are inaccessible to ACN. Water opens the pores (swelling).

-

-

Add 10 mL Acetonitrile (ACN) .

-

Shake vigorously (mechanical shaker) for 10 minutes .

-

Add QuEChERS Salts (4g MgSO4 / 1g NaCl).

-

Immediately shake vigorously for 1 minute to prevent MgSO4 clumping.

-

Centrifuge at 4,000 x g for 5 minutes .

Step 3: Dispersive SPE (Clean-up)[1][4]

-

Transfer 1.5 mL of the supernatant (top ACN layer) to a 2 mL dSPE tube (containing MgSO4, PSA, C18).

-

PSA removes humic acids/sugars; C18 removes lipids.

-

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 3 minutes .

-

Transfer 1.0 mL of purified extract to an LC vial.

-

Dilution (Optional): If matrix effects are severe, dilute 1:1 with mobile phase A (Water + 5mM Ammonium Formate) prior to injection.

LC-MS/MS Parameters[1][5][6]

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 5 µL.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

|---|---|---|---|---|

| Propazine | 230.1 | 188.1 | 20 | Quantifier |

| Propazine | 230.1 | 146.1 | 25 | Qualifier |

| Propazine-D6 | 236.1 | 194.1 | 20 | Internal Standard |[1]

Quality Assurance & Self-Validation (QC)[1]

To ensure the method meets "Drug Development" standards (GLP/ICH M10), adhere to these acceptance criteria:

-

IS Response Stability: The peak area of Propazine-D6 in all samples must be within 50% - 150% of the average IS area in the calibration standards.

-

Failure Mode: <50% indicates severe ion suppression (dilute sample). >150% indicates ion enhancement or double-spiking error.[1]

-

-

Linearity: Calibration curve (Ratio of Propazine/D6 vs. Conc) must have R² > 0.99 .

-

Accuracy: Calculated concentration of QC samples must be within ±15% of nominal.

-

Blank Check: Solvent blank injected after the highest standard must show Propazine signal < 20% of the LOQ .

Troubleshooting Matrix Effects

Figure 2: Troubleshooting low Internal Standard recovery.

References

-

U.S. EPA. (2014).[5] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Washington, D.C.[1] Link

-

U.S. EPA. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[1][6] SW-846.[1] Link[1]

-

Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS).[7] AOAC International. Link

-

European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link[1]

-

NIST. (2023). Propazine Mass Spectrum & Properties.[2][5] NIST Chemistry WebBook, SRD 69. Link

Sources

Application Note: Optimizing MRM Transitions for Propazine-d6 Detection

This Application Note is structured to guide analytical scientists through the rigorous optimization of Multiple Reaction Monitoring (MRM) transitions for Propazine-d6 , a critical deuterated internal standard used in the quantification of triazine herbicides.

Abstract

Accurate quantification of Propazine in complex environmental and biological matrices requires the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization suppression.[1] Propazine-d6 (isopropyl-d6) presents unique fragmentation kinetics due to its asymmetric deuteration.[1] This guide details the step-by-step optimization of MRM transitions for Propazine-d6, providing a mechanistic understanding of collision-induced dissociation (CID) pathways to ensure maximum specificity and sensitivity.

Introduction & Scientific Rationale

In quantitative LC-MS/MS, the "dilute-and-shoot" approach (e.g., EPA Method 536) is efficient but prone to matrix effects.[1] Propazine (

The Challenge:

Commercially available Propazine-d6 often carries the deuterium label on one of the two isopropylamino groups (asymmetric labeling). This results in a precursor ion of m/z 236 (

-

Pathway A: Loss of unlabeled propene (-42 Da)

Product Ion retains deuterium.[1] -

Pathway B: Loss of labeled propene (-48 Da)

Product Ion loses deuterium.[1]

Understanding this bifurcation is critical for selecting the correct Quantifier transition. Selecting a product ion that has lost the label (Pathway B) can lead to higher background noise if the native analyte produces isobaric interferences, although the Q1 mass filter usually mitigates this. The optimal strategy is to monitor the fragment that retains the isotopic label.

Instrumentation & Materials

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Thermo Vanquish).[1]

-

Mass Spectrometer: Triple Quadrupole (QqQ) with ESI source (e.g., Sciex 6500+, Thermo TSQ Altis, Agilent 6495).[1]

-

Column: C18,

mm, 1.8 µm or 3 µm (e.g., Hypersil GOLD as per EPA 536).[1] -

Reagents: Propazine-d6 (98%+ isotopic purity), LC-MS grade Methanol, Ammonium Acetate.[1]

Mechanistic Fragmentation Pathway

To optimize the MRM, we must first visualize the dissociation.

Figure 1: Fragmentation pathways of asymmetric Propazine-d6. Pathway A (Green) is the preferred Quantifier transition as it retains the unique isotopic signature.

Protocol: Step-by-Step MRM Optimization

Phase 1: Precursor Ion Tuning[1]

-

Preparation: Prepare a 1 µg/mL solution of Propazine-d6 in 50:50 Methanol:Water (0.1% Formic Acid or 5mM Ammonium Acetate).

-

Infusion: Infuse directly into the source at 10 µL/min via syringe pump combined with LC flow (0.4 mL/min) via a T-tee to simulate mobile phase conditions.

-

Q1 Scan: Scan range 200–250 Da.

-

Target: Identify the [M+H]+ peak at m/z 236.1 .

-

Note: Check for m/z 230 (native Propazine) to assess isotopic purity.[1]

-

Phase 2: Product Ion Selection (Q3 Scan)[1]

-

Isolate: Set Q1 to lock on m/z 236.1.[1]

-

Fragment: Apply a collision energy (CE) ramp (e.g., 10–50 eV).

-

Observe: You will observe three primary peaks:

-

Selection:

Phase 3: Parameter Optimization (CE & Declustering Potential)

Automated ramping is preferred, but manual verification is required for precision.[1]

| Parameter | Optimized Value (Typical) | Rationale |

| Precursor | 236.1 Da | Protonated molecule [M+H]+ |

| Quantifier Product | 194.1 Da | Cleavage of unlabeled side chain (-42 Da) |

| Qualifier Product | 146.0 Da | Double dealkylation (-90 Da total) |

| Cone Voltage (CV) | 35–45 V | Maximizes transmission of precursor into Q1 |

| Collision Energy (Quant) | 22–26 eV | Optimal for single propene loss |

| Collision Energy (Qual) | 32–38 eV | Higher energy required for double dealkylation |

| Dwell Time | 20–50 ms | Balance between points-per-peak and sensitivity |

Note: Values may vary by ±5 eV depending on the instrument vendor (Sciex vs. Thermo vs. Agilent).

Phase 4: Chromatographic Integration

Following EPA Method 536 guidelines [1], ensure the internal standard co-elutes with the native analyte but is spectrally distinct.

-

Gradient: 0-1 min (5% B), 1-10 min (Linear to 100% B).

-

Flow Rate: 0.3 – 0.4 mL/min.[1]

Experimental Workflow Diagram

Figure 2: Logical workflow for establishing and validating the MRM method.

Validation & Acceptance Criteria

To ensure the method is robust (Trustworthiness):

-

Isotopic Contribution: Inject a high concentration of Native Propazine (e.g., 1000 ng/mL) and monitor the Propazine-d6 transition (236

194).[1]-

Acceptance: Signal should be < 0.5% of the IS response (Check for cross-talk).

-

-

Linearity: Calibration curve 0.1 – 50 ng/mL.

.[1][3] -

Signal-to-Noise: The Quantifier transition (236

194) must achieve S/N > 10:1 at the LOQ.

References

-

U.S. EPA. (2007).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI/MS/MS).Link

-

Thermo Fisher Scientific. Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Application Note. Link

-

LGC Standards. Propazine-d6 Reference Material Data Sheet.Link[1]

-

PubChem. Propazine Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Propazine D6 Recovery Optimization

Status: Operational Topic: Troubleshooting Low Recovery of Propazine D6 in Solid Phase Extraction (SPE) Audience: Analytical Chemists, Method Development Scientists

Core Diagnostic Directive: The "Fraction Analysis" Protocol

Before adjusting any parameters, you must isolate where the loss is occurring. Low recovery is a symptom; the cause lies in one of three stages: Breakthrough (Load), Premature Elution (Wash), or Retention/Adsorption (Elute/Post-Process).

The Golden Rule: Do not guess. Validate. Perform a single "Fraction Collection Experiment" using the workflow below.

Diagnostic Workflow (Decision Tree)

Figure 1: Diagnostic logic for isolating the source of analyte loss during Solid Phase Extraction.

Physicochemical Mismatches (The "Why")

Understanding the molecule is the key to fixing the method. Propazine D6 behaves nearly identically to native Propazine.

| Property | Value | Implication for SPE |

| LogP | ~2.93 (Hydrophobic) | Requires Reversed-Phase (RP) retention (C18 or HLB). It hates water and loves organic solvents. |

| pKa | ~1.7 (Very Weak Base) | At neutral pH (pH 7), Propazine is neutral . It will not retain via cation exchange (MCX) unless pH < 1.5. Stick to RP. |

| Solubility | ~5–8 mg/L (Water) | High risk of precipitation in pure aqueous standards if not prepared with organic modifier. |

| Volatility | Moderate | Risk of loss during N2 evaporation (blow-down) if heat > 40°C. |

Troubleshooting Guide (Q&A)

Phase 1: Loading Issues (Breakthrough)

Symptom: Propazine D6 is found in the "Load Waste" fraction.

Q: Why is my internal standard passing straight through the cartridge? A: This is "Breakthrough." It happens when the hydrophobic interaction is disrupted.

-

Cause 1: High Organic Content in Sample. If your sample contains >10% Methanol/Acetonitrile, the solvent strength is too high for the analyte to bind to the C18/HLB sorbent.

-

Fix: Dilute the sample with water to <5% organic solvent before loading.

-

-

Cause 2: Flow Rate. Loading faster than 5-10 mL/min can prevent proper mass transfer.

-

Fix: Slow down. Drop to 1 drop/second.

-

-

Cause 3: Cartridge Drying (C18 only). If you use silica-based C18 and it runs dry after conditioning but before loading, the hydrophobic chains collapse.

-

Fix: Switch to a Polymeric Reversed-Phase sorbent (e.g., HLB, DVB) which is resistant to drying, or ensure a water layer remains on the C18 bed at all times.

-

Phase 2: Washing Issues (Premature Elution)

Symptom: Propazine D6 is found in the "Wash Waste" fraction.

Q: Did I wash away my analyte? A: Likely. Because Propazine is moderately polar compared to DDT or PCBs, it can be stripped by aggressive washes.

-

The Trap: Using 100% Methanol as a wash (common for some methods) will strip Propazine immediately.

-

The Fix: Limit wash solvents to 5-10% Methanol in Water . This removes salts and proteins but leaves the Propazine bound.

Phase 3: Elution & Post-Processing (The "Invisible" Loss)

Symptom: Propazine D6 is NOT in Load or Wash, but recovery is still low.

Q: It's not in the waste, so where did it go? A: It is either stuck on the cartridge or lost after elution.

-

Scenario A: Incomplete Elution.

-

Mechanism:[1] The elution solvent isn't strong enough to break the hydrophobic bond.

-

Fix: Use 100% Methanol or Acetonitrile . If using C18, ensure you elute with at least 2 x 1 mL aliquots. Soaking the cartridge for 1 minute before drawing the solvent through can increase recovery by 10-15%.

-

-

Scenario B: Evaporation Loss (Most Common for Triazines).

-

Mechanism:[1] Propazine has a vapor pressure that makes it susceptible to loss during Nitrogen blow-down, especially if heated.

-

Fix: Do not evaporate to dryness. Evaporate to ~100 µL and reconstitute. Keep water bath temperature < 35°C.

-

-

Scenario C: Glassware Adsorption.

-

Mechanism:[1] Hydrophobic compounds stick to glass.

-

Fix: Silanize glassware or use polypropylene containers where appropriate.

-

Optimized Protocol: The "Self-Validating" Method

This protocol is designed for Polymeric Reversed-Phase (HLB/DVB) cartridges (recommended over C18 for robustness).

Cartridge: 200mg / 6mL Polymeric HLB (or equivalent).

| Step | Solvent/Action | Critical Technical Note |

| 1. Condition | 5 mL Methanol | Solvates the sorbent chains. |

| 2. Equilibrate | 5 mL Water (Milli-Q) | Creates the aqueous environment for loading. |

| 3. Load | Sample (pH ~7) | Spike Propazine D6 HERE. Flow rate < 5 mL/min. |

| 4. Wash | 5 mL 5% MeOH in Water | Removes salts/matrix. Do not exceed 10% organic. |

| 5. Dry | Vacuum for 5-10 mins | Critical. Residual water interferes with GC or LC solvent exchange. |

| 6. Elute | 2 x 2 mL Methanol | Apply 1st aliquot, soak 1 min , then elute. Repeat. |

| 7. Concentrate | N2 Stream @ 30°C | STOP before dryness (approx 100 µL). |

Visualizing the Interaction (Sorbent Selection)

Figure 2: Propazine requires Reversed-Phase retention mechanisms due to its neutral state at environmental pH.

References

-

US EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).

-

US EPA. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.

-

Phenomenex. (2025). Troubleshooting Low Recovery in Solid Phase Extraction.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4937, Propazine.

-

Thermo Fisher Scientific. (2025). SPE Troubleshooting: Poor Recovery of Analytes.

Sources

Technical Support Center: Minimizing Isobaric Interference in Propazine D6 Analysis

To: Research Scientists, Bioanalytical Chemists, and Drug Development Professionals From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Guide: Isobaric & Isomeric Interference in Triazine Analysis

Executive Summary

In high-sensitivity LC-MS/MS analysis of Propazine using Propazine-D6 as an Internal Standard (IS), "interference" manifests in two distinct but critical forms:

-

Isomeric Interference (The "Hidden" Peak): The co-elution of Terbuthylazine , a structural isomer of Propazine (

, m/z 229.7), which can suppress the Propazine-D6 signal or lead to false positives in the native channel. -

isotopic/Fragment Interference (The "Lost Label"): Incorrect MRM transition selection where the deuterium label is lost during fragmentation, causing the IS product ion to become isobaric with the native analyte's product ion.

This guide provides a self-validating workflow to eliminate these errors.

Module 1: Chromatographic Resolution of Isomers

Q: I am detecting Propazine in blank matrices, but I suspect it is an artifact. How do I distinguish Propazine from its isomer, Terbuthylazine?

A: Propazine and Terbuthylazine are isobaric (

The Protocol:

You must achieve baseline separation (

-

Stationary Phase Selection: Switch to a Pentafluorophenyl (PFP) or a Polar-Embedded C18 column.[1] The PFP phase offers distinct selectivity for the triazine ring electrons, often separating the isomers where standard C18 fails.

-

Mobile Phase Modifier: Use Methanol instead of Acetonitrile. The protic nature of methanol interacts differently with the amine groups on the triazine ring, enhancing selectivity between the isopropyl (Propazine) and tert-butyl (Terbuthylazine) groups.

Visualizing the Separation Logic:

Figure 1: Decision tree for resolving the critical Propazine/Terbuthylazine isomeric pair.

Module 2: Mass Spectrometry & Transition Selection

Q: My Propazine-D6 signal appears in the native Propazine channel (crosstalk), or vice versa. Is my standard impure?

A: While isotopic impurity is possible, the most common cause is "Label Loss" during fragmentation .[1]

Commercially available Propazine-D6 is typically deuterated on the isopropyl amine groups.[1] The primary fragmentation pathway for triazines is Dealkylation (loss of the isopropyl group).[1]

-

The Trap: If you monitor a transition that corresponds to the loss of the deuterated isopropyl group, the resulting ring fragment may be identical (isobaric) to the fragment generated by native Propazine.

The Self-Validating Check: Calculate your transition masses carefully based on the specific labeling of your standard.

| Compound | Precursor (m/z) | Fragment (Loss of Alkyl) | Resulting Product Ion (m/z) | Risk Status |

| Native Propazine | 230.1 | Loss of | 188.1 | N/A |

| Propazine-D6 | 236.1 | Loss of | 188.1 | CRITICAL FAILURE (Isobaric Interference) |

| Propazine-D6 | 236.1 | Loss of | N/A | N/A |

| Propazine-D6 | 236.1 | Ring Cleavage / Other | 194.1 (Retains D) | SAFE |

*Note: If the D6 label is distributed as symmetric d3-isopropyl groups, the loss of one group (-45 Da) results in m/z 191.1. You must verify if your standard is symmetric (

Corrective Action:

-

Avoid the "Common" Transition: Do not use the 236 -> 188 transition if your D6 label is on the leaving group.[1]

-

Select "Label-Retaining" Transitions: Choose a product ion that retains the deuterated moiety.[1] For symmetric Propazine-D6 (

), the loss of one isopropyl group (

Fragmentation Pathway Diagram:

Figure 2: Fragmentation pathways showing how incorrect transition selection leads to isobaric overlap (Interference Zone).

Module 3: Matrix & Cross-Talk Troubleshooting

Q: I see a peak in the Propazine-D6 channel even when injecting a high concentration of Native Propazine (no IS added). Why?

A: This is Isotopic Contribution or Cross-Talk .

-

Chlorine Isotope Effect: Propazine contains Chlorine (

approx 75%, -

The Real Culprit (Cross-Talk): If your collision cell does not clear ions fast enough between MRM scans (Dwell time + Pause time), ions from the high-concentration Native transition (230->188) may "bleed" into the D6 transition window if the quadrupole resolution is set too wide (e.g., OPEN or >1.0 Da).

Resolution Steps:

-

Increase Inter-Scan Delay: Set the "Pause Time" between MRMs to at least 5ms to clear the collision cell.

-

Tighten Quadrupole Resolution: Set Q1 and Q3 resolution to "Unit" (0.7 FWHM) or "High" (0.4 FWHM) if sensitivity allows.

-

Check Purity: Inject your Propazine-D6 standard alone. If you see a peak in the Native channel (230), your standard contains D0 impurities.[1] Use a fresh standard or correct mathematically (though correction is not recommended for regulated assays).

Summary of Recommended Instrument Parameters

| Parameter | Setting | Rationale |

| Column | PFP (Pentafluorophenyl) or Polar-Embedded C18 | Separation of Propazine/Terbuthylazine isomers.[1] |

| Mobile Phase B | Methanol | Enhanced selectivity for triazine isomers.[1] |

| Native Transition | 230.1 | Quantifier (Loss of isopropyl).[1] |

| D6 Transition | 236.1 | CRITICAL: Must retain deuterium atoms.[1] Avoid 236 |

| Dwell Time | > 20ms | Ensure sufficient points across the peak. |

| Pause Time | 5ms | Prevent collision cell cross-talk. |

References

-

U.S. EPA. (2007).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Washington, DC.[1] Link

-

Thermo Fisher Scientific. (2012).[1] Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Application Note 518.[1] Link

-

Li, Y., et al. (2021).[1][2] "Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize." ACS Omega, 6(41), 27396–27404.[1] Link[1]

-

Shimadzu. (2016).[1] Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide Analysis. Application Note. Link

Sources

Technical Support Center: Enhancing Propazine-d6 Sensitivity on Triple Quadrupole MS

Welcome to the Technical Support Center for advanced LC-MS/MS applications. This guide is designed for researchers, analytical scientists, and drug development professionals aiming to improve the sensitivity and robustness of methods involving Propazine-d6 on triple quadrupole mass spectrometers. As a deuterated internal standard, the reliable detection of Propazine-d6 is paramount for accurate quantification of native Propazine. This document provides in-depth, field-proven insights in a troubleshooting format to address common challenges and systematically enhance your instrument's performance.

Section 1: Foundational Concepts & FAQs

This section addresses high-level questions that form the basis of troubleshooting sensitivity issues with deuterated internal standards like Propazine-d6.

Q1: What is Propazine-d6, and why is its sensitivity crucial?

Propazine-d6 is an isotopically labeled version of Propazine, a triazine herbicide. In quantitative mass spectrometry, it serves as an ideal internal standard (IS). Because it is chemically identical to the native analyte (Propazine), it co-elutes chromatographically and experiences similar ionization effects and potential sample preparation losses.[1] The mass difference allows the spectrometer to distinguish it from the target analyte. Stable and sensitive detection of the Propazine-d6 signal is critical because its response is used to normalize the analyte's signal, correcting for variations in injection volume, matrix effects (ion suppression or enhancement), and instrument drift.[2] A weak or unstable IS signal leads directly to poor precision and inaccurate quantification.

Q2: I'm observing a much lower signal for Propazine-d6 compared to native Propazine at the same concentration. Is this normal?

While not always the case, it is not uncommon to observe a difference in signal intensity between a native analyte and its deuterated internal standard. Several factors can contribute to this:

-

Purity of Standards: The certified purity and concentration of the native and deuterated standard solutions may differ. Always verify the certificates of analysis for your reference materials.

-

Isotopic Effects: While generally minimal in LC-MS, kinetic isotope effects can slightly alter fragmentation efficiencies in the collision cell, potentially favoring pathways that are less abundant for the deuterated version.

-

Interferences: The m/z (mass-to-charge ratio) channel for the deuterated standard might have a higher chemical background or be subject to an isobaric interference that is not present for the native analyte, reducing the signal-to-noise ratio.

Q3: What are the primary factors that control sensitivity in an LC-MS/MS experiment?

Achieving high sensitivity is a multi-step process that involves the optimization of the entire analytical workflow.[3] The key pillars are:

-

Sample Preparation: Efficient extraction of the analyte from the matrix and removal of interfering compounds that can cause ion suppression.[4]

-

Liquid Chromatography (LC): Good chromatographic peak shape (sharp, symmetrical peaks) and separation from matrix components are essential. Peak broadening directly reduces signal height (and thus sensitivity).

-

Ion Source: The efficiency of converting the analyte from a liquid phase to gas-phase ions is arguably the most critical factor. This involves optimizing parameters like gas flows, temperatures, and voltages.[5]

-

Mass Spectrometer: Efficient transmission of the ions through the quadrupoles and optimized fragmentation (for MRM) are key. This includes selecting the most intense and specific precursor-product ion transitions and applying the optimal collision energy.

Section 2: The Troubleshooting Workflow: A Systematic Approach